molecular formula C25H25N3O6 B3701593 1-N,1-N,1-N-tris(2-methoxyphenyl)methanetricarboxamide

1-N,1-N,1-N-tris(2-methoxyphenyl)methanetricarboxamide

Cat. No.: B3701593
M. Wt: 463.5 g/mol
InChI Key: FRMQPXVMEJTVJU-UHFFFAOYSA-N
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Description

1-N,1-N,1-N-tris(2-methoxyphenyl)methanetricarboxamide is a complex organic compound characterized by its three methoxyphenyl groups attached to a central methanetricarboxamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-N,1-N,1-N-tris(2-methoxyphenyl)methanetricarboxamide typically involves the reaction of 2-methoxyphenylamine with a suitable tricarboxylic acid derivative under controlled conditions. The reaction is often carried out in the presence of a dehydrating agent to facilitate the formation of the amide bonds.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-N,1-N,1-N-tris(2-methoxyphenyl)methanetricarboxamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The amide groups can be reduced to amines under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and related compounds.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

1-N,1-N,1-N-tris(2-methoxyphenyl)methanetricarboxamide has diverse applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in organic synthesis

Mechanism of Action

The mechanism of action of 1-N,1-N,1-N-tris(2-methoxyphenyl)methanetricarboxamide involves its interaction with specific molecular targets. The methoxyphenyl groups facilitate binding to proteins and enzymes, potentially inhibiting their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

    Tris(2-methoxyphenyl)amine: Shares the methoxyphenyl groups but differs in its core structure.

    Tris(2-methoxyphenyl)phosphine: Similar in structure but contains a phosphine core instead of a methanetricarboxamide core.

Uniqueness: 1-N,1-N,1-N-tris(2-methoxyphenyl)methanetricarboxamide is unique due to its specific combination of methoxyphenyl groups and a methanetricarboxamide core, which imparts distinct chemical and biological properties not observed in its analogs .

Properties

IUPAC Name

1-N,1-N,1-N-tris(2-methoxyphenyl)methanetricarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O6/c1-32-19-13-7-4-10-16(19)26-23(29)22(24(30)27-17-11-5-8-14-20(17)33-2)25(31)28-18-12-6-9-15-21(18)34-3/h4-15,22H,1-3H3,(H,26,29)(H,27,30)(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRMQPXVMEJTVJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C(C(=O)NC2=CC=CC=C2OC)C(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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